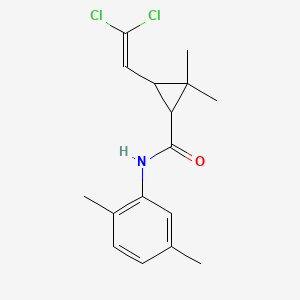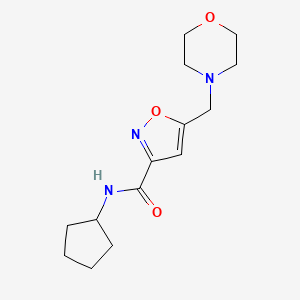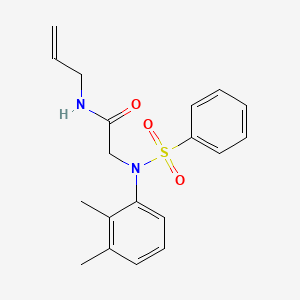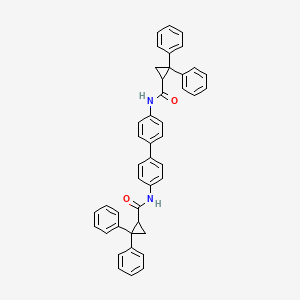
3-(2,2-dichlorovinyl)-N-(2,5-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally similar to 3-(2,2-dichlorovinyl)-N-(2,5-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide involves multi-step chemical reactions, including acylation, amidogen, and hydroxymethylation processes. For example, one study describes the synthesis from cyclopropanecarboxylic acid derivatives through steps that confirm the structural integrity using elemental analysis, IR, 1H NMR, and MS techniques (Shen De-long, 2008). Another approach involves the stereospecific synthesis of related cyclopropanecarboxylic acids using key intermediates to achieve high yield and selectivity (Yasuo Nakada et al., 1979).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through X-ray diffraction analysis, revealing specific space groups, lattice parameters, and crystal systems. For instance, Fan-yong Yan and Dongqing Liu (2007) reported on a compound with propenyl and carboxamide substituents lying on the same side of the cyclopropane ring plane, demonstrating the intricate geometry and electronic distribution within these molecules (Fan-yong Yan & Dongqing Liu, 2007).
Chemical Reactions and Properties
The reactivity of compounds containing the cyclopropanecarboxamide moiety involves interactions with various reagents to form new chemical entities. Studies on the stereochemistry and mass spectrometry of such compounds highlight their specific fragmentation patterns, useful for identifying and quantifying isomers (V. A. Mazunov et al., 1989). These reactions underscore the compounds' versatility in forming diverse derivatives with potential biological activities.
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are crucial for understanding their behavior in different environments. Research on the hydrolysis of related esters under microwave conditions has optimized reaction parameters to achieve high yields, demonstrating the impact of physical conditions on chemical reactivity and product purity (Guo Wen-long, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are key to determining the potential applications of these compounds. The synthesis and evaluation of pyrethroid derivatives containing the cyclopropane carboxylate structure reveal significant insecticidal activities, indicating the importance of the chemical structure in biological efficacy (Lu Sheng, 2004).
Propriétés
IUPAC Name |
3-(2,2-dichloroethenyl)-N-(2,5-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO/c1-9-5-6-10(2)12(7-9)19-15(20)14-11(8-13(17)18)16(14,3)4/h5-8,11,14H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJQTLCKTCHRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C(C2(C)C)C=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4898003.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4898007.png)
![ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4898016.png)


![2-(1-adamantyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4898034.png)
![(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine](/img/structure/B4898040.png)
![5-(3,5-dichloro-2-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4898043.png)
![2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4898052.png)




![1-(1-adamantyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4898111.png)